Functional Non-Redundancy: CLE25 Cannot Substitute for CLV3 Function In Vivo
CLE25 fails to replace CLV3 function in vivo despite both being members of the CLE peptide family. CLV3 is the canonical peptide regulating shoot apical meristem stem cell homeostasis, but CLE25 cannot functionally substitute for CLV3 when expressed under the CLV3 promoter or exogenously applied [1]. This functional divergence is attributed to receptor specificity differences, where CLV3 signals through the CLV1-CLV2-CRN/CIK receptor complex in the shoot apical meristem, whereas CLE25 primarily signals through distinct receptor complexes (CLERK-CLV2 for phloem initiation; BAM1/3-CIK for protophloem differentiation) [2].
| Evidence Dimension | In vivo functional complementation capacity |
|---|---|
| Target Compound Data | CLE25 fails to rescue clv3 mutant phenotypes; cannot replace CLV3 function |
| Comparator Or Baseline | CLV3 peptide (canonical shoot apical meristem regulator) fully rescues clv3 mutant phenotypes |
| Quantified Difference | CLE25 exhibits zero functional complementation of CLV3 loss-of-function phenotypes (qualitative binary outcome) |
| Conditions | Genetic complementation assays in Arabidopsis thaliana clv3 mutant background with CLE25 expressed under CLV3 promoter |
Why This Matters
Procurement of CLE25 for shoot meristem studies is scientifically invalid, and CLV3 cannot serve as a substitute for CLE25-dependent vascular or drought signaling assays, necessitating peptide-specific sourcing.
- [1] TAIR (The Arabidopsis Information Resource). AT3G28455.1 (CLE25) Gene Model Annotation. Arabidopsis.org. Accessed 2024. Locus AT3G28455 View Source
- [2] Ren SC, Song XF, Chen WQ, Lu R, Lucas WJ, Liu CM. CLE25 peptide regulates phloem initiation in Arabidopsis through a CLERK-CLV2 receptor complex. Journal of Integrative Plant Biology. 2019;61(10):1043-1061. doi:10.1111/jipb.12819 View Source
